2-methyl-3-Pyridinecarboxaldehyde oxime
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Overview
Description
2-methyl-3-Pyridinecarboxaldehyde oxime is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, where the aldehyde group is substituted with an oxime group
Scientific Research Applications
2-methyl-3-Pyridinecarboxaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
The safety data sheet for a similar compound, 3-Pyridinecarboxaldehyde, indicates that it is classified as having acute oral toxicity, skin irritation, skin sensitization, and specific target organ toxicity (single exposure). It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
The future directions for the study of “3-Pyridinecarboxaldehyde, 2-methyl-, oxime” and similar compounds could involve further experimental and theoretical investigations to fully understand their structural, energetic, and vibrational properties . Additionally, more research is needed to understand their synthesis, chemical reactions, mechanism of action, and safety and hazards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-Pyridinecarboxaldehyde oxime typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-Pyridinecarboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Mechanism of Action
The mechanism of action of 2-methyl-3-Pyridinecarboxaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-methyl-3-Pyridinecarboxaldehyde oxime can be compared with other similar compounds such as:
- Pyridine-2-carboxaldehyde oxime
- Pyridine-4-carboxaldehyde oxime
- Nicotinaldehyde oxime
These compounds share similar structural features but differ in the position of the substituent groups on the pyridine ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications.
Properties
IUPAC Name |
(NE)-N-[(2-methylpyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-7(5-9-10)3-2-4-8-6/h2-5,10H,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFLCMCHTJSAGJ-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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